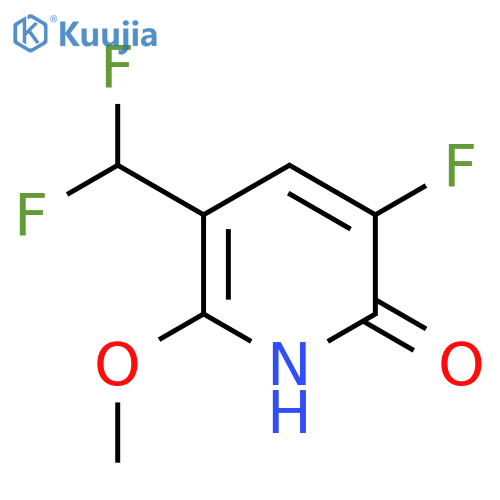

Cas no 1806996-00-8 (3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine)

1806996-00-8 structure

商品名:3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine

CAS番号:1806996-00-8

MF:C7H6F3NO2

メガワット:193.123252391815

CID:4881502

3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine

-

- インチ: 1S/C7H6F3NO2/c1-13-7-3(5(9)10)2-4(8)6(12)11-7/h2,5H,1H3,(H,11,12)

- InChIKey: FXVNUUNHLUGAKT-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(NC=1OC)=O)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 296

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 0.9

3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029036735-250mg |

3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine |

1806996-00-8 | 95% | 250mg |

$970.20 | 2022-03-31 | |

| Alichem | A029036735-1g |

3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine |

1806996-00-8 | 95% | 1g |

$2,808.15 | 2022-03-31 | |

| Alichem | A029036735-500mg |

3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine |

1806996-00-8 | 95% | 500mg |

$1,853.50 | 2022-03-31 |

3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1806996-00-8 (3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine) 関連製品

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量